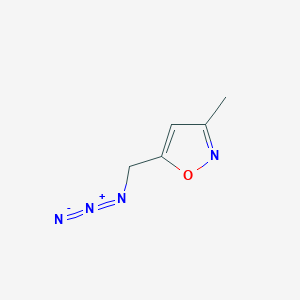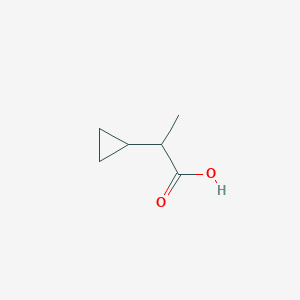
5-Bromopyrazine-2-carboxylic acid
Overview
Description
5-Bromopyrazine-2-carboxylic acid (5-Br-P2CA) is an important organic compound that is widely used in various scientific fields. It is a colorless, crystalline solid with a molecular formula of C5H3BrN2O2. 5-Br-P2CA is a versatile reagent that is used in a variety of synthetic reactions, such as in the synthesis of heterocyclic compounds, as well as in biochemical and physiological studies.
Scientific Research Applications
Bioconversion and Synthesis
- Bioconversion of 2-Cyanopyrazine : 5-Hydroxypyrazine-2-carboxylic acid, a derivative of 5-Bromopyrazine-2-carboxylic acid, has been prepared through a bioconversion process using Agrobacterium sp. This process is significant in the synthesis of antituberculous agents (Wieser, Heinzmann, & Kiener, 1997).
- Suzuki Coupling Approach : The compound has been used in Suzuki coupling reactions to explore the synthesis of pyrazine ring systems found in luminescent chromophores like coelenterazine (Jones, Keenan, & Hibbert, 1996).
Pharmaceutical Intermediates
- Pharmaceutical Intermediates Synthesis : 5-Methylpyrazine-2-carboxylic acid, similar to this compound, is important in synthesizing pharmaceutical intermediates, particularly for hypoglycemic agents and lipid-lowering drugs (Bai Jin-quan, 2013).
Electrocatalytic Carboxylation
- Electrocatalytic Carboxylation in Ionic Liquid : this compound derivatives have been studied for electrocatalytic carboxylation with CO2 in ionic liquids, showing potential in green chemistry applications (Feng, Huang, Liu, & Wang, 2010).
Genetic Engineering for Production
- Genetic Engineering in E. coli : Genetic engineering techniques involving Escherichia coli have been utilized to develop high-yield biocatalytic processes for the synthesis of derivatives of this compound (Gu et al., 2020).
Molecular Interaction Studies
- Hydrogen Bond Network in Molecular Structures : The crystal structure of 3-Aminopyrazine-2-carboxylic acid, a compound related to this compound, shows extensive hydrogen bonding, providing insights into the molecular interactions in this class of compounds (Dobson & Gerkin, 1996).
Corrosion Inhibition
- Inhibition of Steel Corrosion : Pyrazine derivatives, similar to this compound, have been investigated as inhibitors for steel corrosion in acidic environments, indicating their potential use in industrial applications (Deng, Li, & Fu, 2011).
Mechanism of Action
Target of Action
The primary targets of 5-Bromopyrazine-2-carboxylic acid are currently unknown . It is hypothesized that the compound may disrupt targets in the biosynthesis pathways of nicotinamide adenine dinucleotide (nad) and/or ethylene .
Mode of Action
Given its potential disruption of nad and/or ethylene biosynthesis pathways, it may interact with its targets to alter these pathways, leading to changes in cellular functions .
Biochemical Pathways
This compound is thought to affect the biosynthesis pathways of NAD and/or ethylene . These pathways are crucial for various cellular processes. NAD is a coenzyme found in all living cells, involved in redox reactions and energy metabolism. Ethylene is a plant hormone that regulates growth and development.
Pharmacokinetics
The pharmacokinetic properties of this compound indicate that it has high gastrointestinal absorption and is BBB permeant . Its skin permeation is low, with a Log Kp of -7.06 cm/s . The compound has a lipophilicity Log Po/w (iLOGP) of 0.76 , suggesting it has some degree of lipid solubility, which can impact its distribution in the body.
Result of Action
Given its potential disruption of nad and/or ethylene biosynthesis pathways, it may lead to changes in energy metabolism and plant growth regulation .
Safety and Hazards
5-Bromopyrazine-2-carboxylic acid is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
5-bromopyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-4-2-7-3(1-8-4)5(9)10/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJHCKULJAIWGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596178 | |
| Record name | 5-Bromopyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876161-05-6 | |
| Record name | 5-Bromopyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(RS)-N-[1-(3-fluorophenyl)ethyl]methylamine](/img/structure/B1287233.png)
![3-[(2-Hydroxyethyl)amino]butanoic acid](/img/structure/B1287234.png)

